molecular formula C17H17NO4S B3016303 5-(1-Phenylmethoxycarbonylpyrrolidin-2-yl)thiophene-2-carboxylic acid CAS No. 2287274-08-0

5-(1-Phenylmethoxycarbonylpyrrolidin-2-yl)thiophene-2-carboxylic acid

Cat. No.: B3016303
CAS No.: 2287274-08-0
M. Wt: 331.39
InChI Key: RBMWQFVHEYXNBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1-Phenylmethoxycarbonylpyrrolidin-2-yl)thiophene-2-carboxylic acid is a complex organic compound that features a thiophene ring substituted with a carboxylic acid group and a pyrrolidine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the thiophene and pyrrolidine moieties in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Phenylmethoxycarbonylpyrrolidin-2-yl)thiophene-2-carboxylic acid can be achieved through a multi-step process involving the formation of the thiophene ring, the introduction of the pyrrolidine moiety, and the final functionalization with the carboxylic acid group. One common approach involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(1-Phenylmethoxycarbonylpyrrolidin-2-yl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Bromine, nitric acid.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated thiophene derivatives.

Mechanism of Action

The mechanism of action of 5-(1-Phenylmethoxycarbonylpyrrolidin-2-yl)thiophene-2-carboxylic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The thiophene ring may interact with enzymes or receptors, while the pyrrolidine moiety may enhance binding affinity and specificity . Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylic acid: A simpler analog with only the thiophene ring and carboxylic acid group.

    Pyrrolidine-2-carboxylic acid: A compound with the pyrrolidine ring and carboxylic acid group.

    5-(1-Phenylmethoxycarbonylpyrrolidin-2-yl)thiophene: A compound lacking the carboxylic acid group.

Uniqueness

5-(1-Phenylmethoxycarbonylpyrrolidin-2-yl)thiophene-2-carboxylic acid is unique due to the combination of the thiophene ring, pyrrolidine moiety, and carboxylic acid group in a single molecule. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

5-(1-phenylmethoxycarbonylpyrrolidin-2-yl)thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4S/c19-16(20)15-9-8-14(23-15)13-7-4-10-18(13)17(21)22-11-12-5-2-1-3-6-12/h1-3,5-6,8-9,13H,4,7,10-11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBMWQFVHEYXNBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C3=CC=C(S3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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